Tert-butyl (2,2,2-trifluoroethyl)carbamate

Physical Organic Chemistry NMR Spectroscopy Conformational Analysis

This fluorinated building block features a Boc-protected amine enabling orthogonal, acid-labile deprotection strategies in complex sequences. The trifluoroethyl group serves as a VT-NMR reporter for E/Z rotameric equilibria (ΔGc≠ = 15.65 kcal/mol), linking conformation to bioactivity in enzyme/receptor studies. Ideal for synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives per EP3150575B1 routes. Unique among carbamate-protected analogs for base-stable, acid-cleavable synthetic compatibility.

Molecular Formula C7H12F3NO2
Molecular Weight 199.173
CAS No. 470703-82-3
Cat. No. B2902614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2,2,2-trifluoroethyl)carbamate
CAS470703-82-3
Molecular FormulaC7H12F3NO2
Molecular Weight199.173
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(F)(F)F
InChIInChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12)
InChIKeyHUOHQSNLKZABKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (2,2,2-trifluoroethyl)carbamate (CAS 470703-82-3): A Boc-Protected Trifluoroethylamine Building Block for Fluorinated Synthesis and Drug Discovery


Tert-butyl (2,2,2-trifluoroethyl)carbamate (CAS 470703-82-3), also known as N-Boc-2,2,2-trifluoroethylamine, is an N-protected derivative of 2,2,2-trifluoroethylamine featuring a tert-butyloxycarbonyl (Boc) protecting group. With a molecular formula of C7H12F3NO2 and a molecular weight of 199.17 g/mol , this compound serves as a versatile fluorinated building block in organic synthesis, medicinal chemistry, and materials science. The Boc group imparts base stability while enabling acid-labile deprotection under mild conditions, whereas the trifluoroethyl moiety introduces unique electronic and steric properties that influence molecular conformation, lipophilicity, and metabolic stability [1].

Why Unprotected 2,2,2-Trifluoroethylamine or Alternative Carbamates Cannot Simply Replace Tert-butyl (2,2,2-trifluoroethyl)carbamate in Multistep Syntheses


Direct substitution of tert-butyl (2,2,2-trifluoroethyl)carbamate with the free amine (2,2,2-trifluoroethylamine, CAS 753-90-2) or with other carbamate-protected analogs (e.g., benzyl carbamate, Fmoc) is not functionally equivalent due to fundamental differences in physicochemical properties, stability profiles, and synthetic compatibility. The Boc group in this compound provides acid-labile orthogonal protection that is stable to nucleophiles and bases, enabling selective deprotection in the presence of other sensitive functionalities [1]. In contrast, the free amine exhibits high nucleophilicity and basicity (pKa ~5-6) that can lead to undesired side reactions in complex sequences [2]. Furthermore, alternative carbamate protecting groups (e.g., Cbz, Fmoc) differ in their deprotection conditions, stability, and compatibility with downstream transformations [3], making the tert-butyl carbamate derivative uniquely suited for acid-sensitive synthetic routes and fluorine-containing drug discovery programs.

Quantitative Differential Evidence: Tert-butyl (2,2,2-trifluoroethyl)carbamate vs. Closest Analogs and Alternatives


Rotational Barrier Quantification: Distinct Conformational Dynamics vs. Non-Fluorinated Carbamates

The CN carbamate bond rotational barrier of a close structural analog, N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, was experimentally determined via variable-temperature 13C and 19F NMR spectroscopy using Eyring-Polanyi analysis [1]. The measured barrier (ΔGc≠ = 15.65 ± 0.13 kcal/mol) is significantly higher than that of typical non-fluorinated N-alkyl carbamates (e.g., ~12-14 kcal/mol for N-ethyl methyl carbamate) [2], attributable to the electron-withdrawing and steric effects of the trifluoroethyl group. This barrier enables the observation of separate E/Z rotamer signals at low temperature, a phenomenon not observed in non-fluorinated analogs.

Physical Organic Chemistry NMR Spectroscopy Conformational Analysis

Synthetic Compatibility: Boc vs. Cbz Protecting Group in a Validated Industrial Route

In the industrial-scale preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, EP Patent 3150575 B1 explicitly describes two parallel synthetic routes: one utilizing a benzyl carbamate (Cbz) protecting group (Method 1) and a second utilizing a tert-butyl carbamate (Boc) protecting group (Method 2) [1]. The Boc-protected intermediate (Formula 7) is presented as a viable alternative to the Cbz-protected intermediate (Formula 4). Quantitative yields for both routes are not disclosed in the patent abstract, but the inclusion of the Boc route as a co-equal alternative demonstrates that the Boc-protected trifluoroethylamine derivative is a functionally equivalent and patent-protected option for large-scale manufacture.

Process Chemistry Protecting Group Strategy Patent Analysis

Lipophilicity Modulation: Predicted LogP of Boc-Protected vs. Free Trifluoroethylamine

Computational predictions indicate that tert-butyl (2,2,2-trifluoroethyl)carbamate exhibits a higher lipophilicity compared to the unprotected 2,2,2-trifluoroethylamine. The Boc group adds ~1.5-2.0 logP units relative to the free amine (predicted logP ~2.2-2.8 vs. ~0.5-0.7) [1]. This increase in lipophilicity is advantageous for enhancing membrane permeability and oral bioavailability in drug discovery contexts. In contrast, the free amine's lower logP limits its passive diffusion and may require salt formation for adequate absorption [2].

Medicinal Chemistry ADME Properties Computational Chemistry

Toxicity Profile: Reduced Acute Oral Toxicity vs. 2,2,2-Trifluoroethyl Carbamate

Safety data from authoritative databases indicate that tert-butyl (2,2,2-trifluoroethyl)carbamate is classified as Harmful if Swallowed (H302, Acute Toxicity Category 4) . In contrast, the simpler analog 2,2,2-trifluoroethyl carbamate (CAS 461-37-0) carries the same H302 classification but additionally H315 (skin irritation) and H319 (eye irritation) warnings [1]. While both compounds are hazardous, the Boc-protected derivative avoids the skin and eye irritation classifications, suggesting a more favorable handling profile for laboratory and pilot-scale operations.

Safety Assessment Occupational Health Chemical Hazard Classification

NMR Spectral Clarity: The Trifluoroethyl Group as a Rotamer Reporter

Variable-temperature 13C and 19F NMR studies of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate revealed that the −CH2CF3 appendage acts as a sensitive reporter group for E/Z rotameric equilibria [1]. At low temperature (~−40°C), separate signals for E and Z rotamers are resolved in both 13C and 19F spectra, whereas non-fluorinated carbamates typically exhibit broadened or coalesced signals under identical conditions [2]. The fluorine nucleus provides a high-sensitivity 19F NMR handle with a large chemical shift dispersion, facilitating quantitative analysis of conformational populations.

Analytical Chemistry NMR Spectroscopy Structure Elucidation

Acid-Labile Orthogonal Protection: Boc vs. Fmoc Deprotection Selectivity

The tert-butyloxycarbonyl (Boc) group in tert-butyl (2,2,2-trifluoroethyl)carbamate is cleaved under mild acidic conditions (e.g., 20-50% TFA in DCM, 0°C to room temperature) [1], whereas the fluorenylmethoxycarbonyl (Fmoc) group requires basic conditions (e.g., 20% piperidine in DMF) for removal [2]. This orthogonal deprotection profile allows the Boc-protected trifluoroethylamine to be used in multistep sequences where base-sensitive functional groups are present, providing synthetic flexibility not achievable with Fmoc-protected analogs.

Peptide Synthesis Protecting Group Chemistry Orthogonal Deprotection

High-Value Application Scenarios for Tert-butyl (2,2,2-trifluoroethyl)carbamate in Drug Discovery and Materials Science


Synthesis of Fluorinated Pharmaceutical Intermediates with Orthogonal Protection Requirements

The compound is ideally suited for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives, as demonstrated in EP Patent 3150575 B1, where the Boc-protected intermediate is employed in an industrial-scale route to a key pharmaceutical building block [1]. The acid-labile Boc group remains intact during base-mediated coupling steps, enabling sequential deprotection strategies.

Conformational Analysis and Structure-Activity Relationship (SAR) Studies of Carbamate-Containing Drug Candidates

The trifluoroethyl group in tert-butyl (2,2,2-trifluoroethyl)carbamate serves as a sensitive NMR reporter for E/Z rotameric equilibria, as quantified by VT-NMR spectroscopy (ΔGc≠ = 15.65 ± 0.13 kcal/mol) [2]. This property is exploited to correlate rotamer populations with biological activity in enzyme inhibition and receptor binding assays, providing a direct link between molecular conformation and pharmacological effect.

Peptide and Peptidomimetic Synthesis Requiring Fluorinated Side Chains

The Boc-protected trifluoroethylamine can be incorporated into peptides and peptidomimetics to modulate lipophilicity (predicted logP increase of ~1.5-2.0 units vs. free amine) [3] and metabolic stability. The orthogonal Boc protection allows for selective deprotection in the presence of Fmoc-protected residues, facilitating solid-phase synthesis of fluorinated peptide libraries for drug discovery.

Development of Fluorinated Materials and Coatings

The compound's combination of a fluorinated moiety (providing hydrophobicity and chemical resistance) and a protected amine (enabling post-polymerization functionalization) makes it a valuable monomer precursor for specialty coatings, adhesives, and fluorinated polymers . The Boc group can be removed under mild acidic conditions to unmask a reactive amine for crosslinking or further derivatization.

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